REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:12]([C:13]#[N:14])=[CH:11][NH:10][CH:9]=1.[CH2:15]=[O:16]>C(N(CC)CC)C>[OH:16][CH2:15][N:10]1[CH:11]=[C:12]([C:13]#[N:14])[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])=[CH:9]1
|
Name
|
|
Quantity
|
60.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C1=CNC=C1C#N
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
with stirring, at a bath temperature of 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
The resultant melt is cooled to room temperature after 11/4 hours, when it
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
OCN1C=C(C(=C1)C#N)C1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |